2-Methyldeca-1,3-diene
Description
Structure
3D Structure
Properties
CAS No. |
66717-29-1 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
2-methyldeca-1,3-diene |
InChI |
InChI=1S/C11H20/c1-4-5-6-7-8-9-10-11(2)3/h9-10H,2,4-8H2,1,3H3 |
InChI Key |
JFUXJKDNCAORTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC(=C)C |
Origin of Product |
United States |
Mechanistic Investigations and Stereochemical Control in 2 Methyldeca 1,3 Diene Chemistry
Elucidation of Reaction Mechanisms
The chemical behavior of 2-Methyldeca-1,3-diene is largely defined by the reaction mechanisms it undergoes. Researchers have employed a variety of techniques to unravel these complex processes, leading to a deeper understanding of its reactivity.
Oxidative Addition and Migratory Insertion in Palladium Catalysis
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their mechanisms often involve key steps such as oxidative addition and migratory insertion. youtube.com In the context of diene chemistry, a palladium(0) catalyst can initiate a reaction by undergoing oxidative addition with a suitable substrate, such as an aryl halide. youtube.comyoutube.com This process involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a palladium(II) complex. youtube.com
Following oxidative addition, migratory insertion can occur, where a coordinated diene, such as this compound, inserts into a metal-carbon or metal-hydride bond. This step is crucial for the formation of new carbon-carbon bonds. The subsequent steps in the catalytic cycle, such as transmetalation and reductive elimination, ultimately yield the final product and regenerate the active palladium(0) catalyst. youtube.com The efficiency and selectivity of these reactions can be influenced by various factors, including the nature of the ligands coordinated to the palladium center and the reaction conditions. nih.govnih.govchemrxiv.org
Beta-Hydride Elimination Pathways
Beta-hydride elimination is a common and often competing reaction pathway in transition metal catalysis. wikipedia.org This process involves the transfer of a hydrogen atom from the beta-position of an alkyl group attached to a metal center, resulting in the formation of a metal-hydride and an alkene. wikipedia.org For a metal-alkyl complex to undergo beta-hydride elimination, it must possess a hydrogen atom on a carbon atom beta to the metal and have a vacant coordination site cis to the alkyl group. wikipedia.org
In reactions involving this compound, beta-hydride elimination can influence the product distribution and stereochemistry. For instance, in palladium-catalyzed reactions, the control of beta-hydride elimination is a significant challenge, especially in coupling reactions involving aliphatic compounds. researchgate.net The choice of ligands can play a crucial role in suppressing or promoting this pathway. researchgate.net Recent studies have demonstrated the possibility of achieving enantioselective desymmetric beta-hydride elimination from π-allyl-palladium complexes, opening up new avenues for asymmetric synthesis. researchgate.netnih.gov This transformation allows for the creation of remote stereocenters, a challenging task in organic synthesis. nih.gov
Role of Allylic Intermediates and Pi-Allyl Complexes
Allylic intermediates, particularly π-allyl complexes, are frequently encountered in transition metal-catalyzed reactions of dienes. chempedia.infowikipedia.orglibretexts.org These complexes are formed when a metal coordinates to the three carbon atoms of an allyl group. numberanalytics.com In the case of 1,3-dienes like this compound, coordination to a metal center can lead to the formation of η4-diene complexes, which can be in equilibrium with π-allyl complexes. chempedia.info
The formation of π-allyl palladium intermediates is a key step in many palladium-catalyzed transformations of dienes. chempedia.infoacs.org For example, the oxidative addition of an allylic acetate (B1210297) to a Pd(0) catalyst generates a π-allyl palladium complex. chempedia.info This intermediate can then undergo further reactions, such as nucleophilic attack or insertion of another molecule, to form the final product. chempedia.infoacs.org The stereochemistry of the resulting product is often determined by the geometry of the π-allyl intermediate and the trajectory of the incoming nucleophile.
Ruthenacyclobutane Intermediates in Enyne Metathesis
Enyne metathesis is a powerful ruthenium-catalyzed reaction that reorganizes the bonds between an alkyne and an alkene to form a 1,3-diene. organic-chemistry.org The mechanism of this reaction is believed to proceed through a series of metallacyclic intermediates. organic-chemistry.orgnih.gov The catalytic cycle is initiated by the reaction of a ruthenium carbene catalyst with the alkene portion of the enyne substrate to form a ruthenacyclobutane intermediate. organic-chemistry.org
Subsequent retro-cycloaddition releases a new alkene and generates a new ruthenium carbene, which then reacts with the alkyne moiety. This leads to the formation of a ruthenacyclobutene, which rearranges to a vinylcarbene intermediate. organic-chemistry.org This vinylcarbene then reacts with another molecule of the alkene substrate to form a new ruthenacyclobutane. Finally, cycloelimination releases the 1,3-diene product and regenerates the active ruthenium methylidene catalyst. organic-chemistry.org Kinetic and mechanistic studies have identified the ruthenacyclobutane as a resting state in some cases, and its stability can be influenced by factors such as the presence of ethylene. organic-chemistry.orgscispace.com
Proposed Pathways for Stereodivergent Synthesis
Stereodivergent synthesis aims to provide access to all possible stereoisomers of a product from a common set of starting materials by simply changing the catalyst or reaction conditions. nih.gov This approach is highly valuable for creating libraries of stereochemically diverse molecules for applications in drug discovery and materials science.
Several strategies have been proposed and developed for the stereodivergent synthesis of molecules derived from dienes. One approach involves the use of cooperative catalysis, where two different chiral catalysts work in synergy to control the stereochemical outcome. nih.gov For example, the combination of a chiral N-heterocyclic carbene (NHC) catalyst and a chiral copper complex has been used for the stereodivergent propargylic alkylation of enals. nih.gov By using different enantiomers of the NHC and the copper catalyst's ligand, all four possible stereoisomers of the product could be obtained with high diastereoselectivity and enantioselectivity. nih.gov Another strategy involves the stereocontrolled 4π-electrocyclic ring-opening of cyclobutene (B1205218) derivatives, which can provide access to various stereodefined dienoic carboxylates. chimia.ch
Theoretical Studies on Reaction Pathways (e.g., Quantum Chemical Modeling)
Theoretical studies, particularly quantum chemical modeling, have become an indispensable tool for elucidating reaction mechanisms and understanding the factors that control reactivity and selectivity. rsc.orgarxiv.org Density functional theory (DFT) calculations, for example, can provide detailed information about the structures and energies of reactants, transition states, and intermediates along a reaction pathway. acs.orgresearchgate.net
In the context of diene chemistry, quantum chemical modeling has been used to study the mechanism of Diels-Alder reactions, providing insights into the concerted versus stepwise nature of the reaction and the factors influencing stereoselectivity. schrodinger.comresearchgate.netmasterorganicchemistry.com For instance, studies on the Diels-Alder reaction between 2,3-dimethylbuta-1,3-diene and methyl acrylate (B77674) have used computational methods to analyze the potential energy surfaces and determine the most likely reaction pathway. researchgate.net Theoretical calculations have also been employed to understand the mechanism of enyne metathesis, helping to elucidate the relative stabilities of intermediates like ruthenacyclobutanes and the barriers for different steps in the catalytic cycle. acs.org Furthermore, computational studies have been crucial in understanding the role of non-covalent interactions in controlling stereoselectivity in reactions such as the enantioselective β-hydride elimination. nih.gov
Strategies for Stereoselective and Regioselective Diene Construction
The synthesis of specific isomers of this compound and its derivatives requires a toolbox of strategies that can influence the formation of particular stereoisomers and regioisomers. These strategies are crucial for applications where only one specific isomer exhibits the desired biological activity or material property.
Control of Double Bond Geometry (E/Z Configuration)
The geometry of the double bonds in this compound, designated as (E) or (Z), significantly impacts its physical, chemical, and biological properties. nih.gov The stereoselective synthesis of these isomers is a key challenge and a focus of intensive research. nih.govmdpi.com
Several methodologies have been developed to control the E/Z configuration during the synthesis of 1,3-dienes. nih.gov These can be broadly categorized into:
Substrate-controlled synthesis: The stereochemistry of the starting materials directly dictates the geometry of the resulting diene. nih.gov For instance, the Suzuki-Miyaura coupling of a stereodefined alkenyl borane (B79455) with an alkenyl halide can produce a diene with a specific E/Z configuration. nih.gov Similarly, the Wittig reaction and its variants can be tailored to favor the formation of either the (E) or (Z) isomer depending on the reaction conditions and the nature of the ylide and aldehyde used. mdpi.com
Reagent-controlled synthesis: The choice of catalyst and reagents plays a pivotal role in determining the double bond geometry. For example, certain transition metal catalysts, such as those based on palladium or rhodium, can promote the isomerization of a mixture of E/Z dienes to the thermodynamically more stable (E,E) isomer. organic-chemistry.org Conversely, specific ligand systems can be designed to favor the formation of the less stable (Z) isomer. nih.gov
Reaction-condition-controlled synthesis: Temperature and other reaction parameters can influence the stereochemical outcome. nih.gov For instance, in some reactions, lower temperatures may favor the kinetically controlled product, which could be the (Z) isomer, while higher temperatures allow for equilibration to the thermodynamically more stable (E) isomer. fiveable.me
A notable example is the synthesis of dienes from N-allylhydrazine derivatives, which can yield high levels of (E)-stereoselectivity. organic-chemistry.org This method involves the bromination of N-allylhydrazones followed by elimination, providing a mild and effective route to (E)-dienes. organic-chemistry.org
The following table summarizes some methods for controlling double bond geometry in diene synthesis:
| Method | Description | Stereoselectivity | Reference(s) |
| Wittig Reaction | Reaction of a phosphorus ylide with an aldehyde or ketone. | Can be tuned to favor (E) or (Z) isomers based on ylide stability and reaction conditions. | mdpi.com |
| Suzuki-Miyaura Coupling | Cross-coupling of an organoboron compound with an organohalide catalyzed by a palladium complex. | High stereospecificity, preserving the geometry of the starting materials. | nih.gov |
| Heck Reaction | Palladium-catalyzed coupling of an unsaturated halide with an alkene. | Generally favors the (E) isomer. | nih.gov |
| N-Allylhydrazone Method | Two-step procedure involving bromination and elimination of N-allylhydrazones. | High (E)-stereoselectivity for a variety of substrates. | organic-chemistry.org |
| Catalytic Isomerization | Use of transition metal catalysts to isomerize E/Z mixtures. | Can be directed to the thermodynamically favored (E,E) isomer. | organic-chemistry.org |
Steric Effects and Regioselectivity
Steric hindrance plays a crucial role in determining the regioselectivity of reactions involving this compound. The methyl group at the 2-position and the alkyl chain at the 3-position create a sterically demanding environment that can influence the approach of reagents.
In electrophilic addition reactions, for example, the initial attack of the electrophile will preferentially occur at the less substituted end of the diene system to avoid steric clash. This often leads to the formation of a more stable carbocation intermediate. The subsequent attack of the nucleophile is then directed by a combination of steric and electronic factors within this intermediate.
Similarly, in cycloaddition reactions like the Diels-Alder reaction, the substituents on the diene can direct the orientation of the dienophile. masterorganicchemistry.com The "ortho" and "para" rule of thumb in Diels-Alder reactions, which is guided by electronic effects, can be overridden or influenced by significant steric bulk on the diene or dienophile. masterorganicchemistry.com For this compound, the methyl group can influence the endo/exo selectivity and the regioselectivity of the cycloaddition.
Cobalt-catalyzed C-H bond addition reactions also demonstrate the influence of steric effects. The stereoselectivity of these reactions is explained by a mechanism where a hydride migration is influenced by steric effects from both the catalyst ligands and the substituents on the diene itself. researchgate.net
Ligand Design and Its Influence on Catalytic Selectivity
The development of sophisticated ligands for transition metal catalysts has revolutionized the field of stereoselective and regioselective synthesis. nih.gov In the context of this compound, the choice of ligand is critical for controlling the outcome of catalytic reactions such as hydroformylation, hydrosilylation, and cross-coupling reactions. nih.gov
The electronic and steric properties of the ligand directly influence the coordination environment around the metal center, which in turn dictates the catalyst's activity and selectivity. nih.gov For instance, bulky, electron-rich phosphine (B1218219) ligands have been found to be effective for the 1,2-selective hydroacylation of 2-substituted 1,3-dienes. nih.gov The extreme sensitivity of the reaction to the ligand structure is highlighted by the observation that minor changes in the ligand can lead to completely different products or no reaction at all. nih.gov
Chiral ligands are instrumental in enantioselective catalysis, enabling the synthesis of a single enantiomer of a chiral product. Ligands like (S,S)-Ph-BPE and (R,R)-i-Pr-DUPHOS have been successfully employed in the cobalt-catalyzed hydroacylation of 2-substituted and 2,4-disubstituted 1,3-dienes, achieving high enantiomeric ratios. nih.gov The development of ligand-free catalytic systems, such as those using sulfur-modified gold-supported nickel nanoparticles, represents an environmentally benign alternative, although controlling stereoselectivity can be more challenging. rsc.org
The following table showcases the impact of different ligands on the hydroacylation of dienes:
| Ligand | Metal Catalyst | Reaction Type | Key Outcome | Reference(s) |
| (S,S)-Ph-BPE | Cobalt(I) | Hydroacylation | Good yields and excellent enantioselectivities for 2,4-di- and 2-monosubstituted 1,3-dienes. | nih.gov |
| (R,R)-i-Pr-DUPHOS | Cobalt(I) | Hydroacylation | High enantioselectivity in the hydroacylation of specific dienes. | nih.gov |
| Bulky, electron-rich phosphines | Cobalt(I) | Hydroacylation | Promotes 1,2-selective hydroacylation. | nih.gov |
| Simplephos (L8) | Copper | Hydroboration | Enables highly chemo-, regio-, and enantioselective 1,2-hydroboration of 2-substituted 1,3-dienes. | nih.gov |
| Phenanthroline (L12) | Nickel | Carboxylative Difunctionalization | Excellent regioselectivity in the synthesis of adipic acids from 1,3-dienes. | nih.gov |
Kinetic versus Thermodynamic Control in Addition Reactions to Conjugated Dienes
The addition of electrophiles to conjugated dienes like this compound can yield a mixture of products, typically the 1,2-adduct and the 1,4-adduct. The ratio of these products is often dependent on the reaction conditions, illustrating the principle of kinetic versus thermodynamic control. pressbooks.publibretexts.orgmasterorganicchemistry.com
Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the product that is formed fastest (the kinetic product) predominates. fiveable.mepressbooks.pub This product arises from the reaction pathway with the lowest activation energy. libretexts.org In the electrophilic addition to a conjugated diene, the 1,2-adduct is often the kinetic product because it is formed via a more stable allylic carbocation intermediate where the positive charge is localized on a secondary or tertiary carbon, and the subsequent nucleophilic attack is rapid. libretexts.orgmasterorganicchemistry.com
Thermodynamic Control: At higher temperatures, the addition reaction becomes reversible, allowing an equilibrium to be established between the starting materials, the intermediates, and the products. fiveable.mepressbooks.pub Under these conditions, the most stable product (the thermodynamic product) is favored. libretexts.org The 1,4-adduct is often the thermodynamic product because it typically has a more substituted, and therefore more stable, double bond. masterorganicchemistry.com
A classic example is the addition of HBr to 1,3-butadiene (B125203). pressbooks.publibretexts.org At low temperatures (-80 °C), the 1,2-adduct is the major product (kinetic control). However, at a higher temperature (40 °C), the 1,4-adduct becomes the predominant product (thermodynamic control). pressbooks.pub Furthermore, heating the product mixture formed at low temperature will cause it to equilibrate to the mixture favored at the higher temperature, demonstrating the reversibility of the process. pressbooks.pub
The energy profile diagram for such a reaction shows that while the activation energy for the formation of the kinetic product is lower, the final energy of the thermodynamic product is lower, indicating greater stability. libretexts.orgmasterorganicchemistry.com For this compound, the presence of the methyl group and the decyl chain will influence the relative stabilities of the possible carbocation intermediates and the final alkene products, thereby affecting the specific product distribution under kinetic and thermodynamic control.
Reactivity and Synthetic Transformations of 2 Methyldeca 1,3 Diene Analogues
Cycloaddition Reactions
Cycloaddition reactions are a cornerstone of organic synthesis, allowing for the efficient construction of cyclic molecules. The conjugated diene moiety of 2-methyldeca-1,3-diene analogues readily participates in these transformations.
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a dienophile (an alkene or alkyne). wikipedia.orgsigmaaldrich.com The reaction is known for its high degree of stereospecificity and its ability to create multiple stereocenters in a single step. chemistrysteps.commasterorganicchemistry.com The reactivity of the diene is enhanced by electron-donating groups, while electron-withdrawing groups on the dienophile accelerate the reaction. chemistrysteps.commasterorganicchemistry.com For the reaction to occur, the diene must be able to adopt an s-cis conformation. chemistrysteps.comslideshare.net
Intramolecular Diels-Alder (IMDA) reactions of decatriene (B1670116) systems, which are structurally related to this compound, have been investigated for the synthesis of complex cyclic molecules. researchgate.netrsc.org These reactions can be promoted thermally or by using Lewis acids. rsc.orgnih.gov For instance, studies on 1,3,9-decatriene systems have shown that both thermal and Lewis acid-catalyzed conditions can afford cis- and trans-fused bicyclic products. researchgate.netnih.gov The stereoselectivity of these reactions is a key aspect, with the formation of either cis or trans-fused rings being influenced by the reaction conditions and the substitution on the triene chain. researchgate.netnih.gov In some cases, ionic liquids have been shown to significantly accelerate the IMDA reaction of ester-tethered 1,3,9-decatrienes, leading to cis-fused bicyclic lactones with high diastereoselectivity without the need for a Lewis acid catalyst. rsc.org
A study on furanose-tethered 1,3,9-decatrienes revealed that thermal IMDA reactions of both (3E)- and (3Z)-isomers proceeded with moderate stereoselectivity. rsc.org In contrast, Lewis acid-promoted reactions often lead to a single adduct, highlighting the role of the catalyst in controlling the stereochemical outcome. rsc.org The powerful directing influence of substituents on the decatrienoate chain has also been demonstrated, leading to stereospecific formation of products through specific transition state geometries. acs.org
Table 1: Stereoselectivity in Intramolecular Diels-Alder Reactions of Decatriene Analogues
| Diene System | Reaction Conditions | Major Product Stereochemistry | Reference |
| Ethylene-tethered hexadienyl acrylates | Thermal | High cis (endo) | nih.gov |
| Ethylene-tethered hexadienyl acrylates | Et₂AlCl | Improved cis selectivity | nih.gov |
| Benzo-tethered hexadienyl acrylates | Thermal | Moderately trans (exo) | nih.gov |
| Furanose-tethered 1,3,9-decatrienes | Thermal | Moderate stereoselectivity | rsc.org |
| Furanose-tethered 1,3,9-decatrienes | Lewis Acid | Single adduct | rsc.org |
| Ester-tethered 1,3,9-decatrienes | Ionic Liquid | High cis diastereoselectivity | rsc.org |
Regioselectivity in Diels-Alder reactions becomes important when both the diene and dienophile are unsymmetrically substituted. masterorganicchemistry.commdpi.com The substitution pattern on the reactants dictates the orientation of the cycloaddition. beilstein-journals.orgyoutube.com For a diene like this compound, the methyl group at the 2-position influences the electronic distribution in the diene system.
Generally, in normal-demand Diels-Alder reactions, the most nucleophilic carbon of the diene preferentially bonds to the most electrophilic carbon of the dienophile. masterorganicchemistry.comchemtube3d.com For a 2-substituted diene with an electron-donating group like a methyl group, the major regioisomer is typically the "para" product (1,4-disubstituted cyclohexene). masterorganicchemistry.com This is explained by considering the resonance structures of the diene, which place a partial negative charge on the C1 carbon, making it the most nucleophilic center. chemtube3d.com Frontier Molecular Orbital (FMO) theory also supports this, predicting that the largest coefficient of the Highest Occupied Molecular Orbital (HOMO) of the diene will be at the C4 position. wikipedia.orgnih.gov
The regioselectivity can be influenced by various factors, including the nature of the substituents on both the diene and dienophile, as well as the use of catalysts. beilstein-journals.orgnih.gov
Table 2: Predicted Regioselectivity for 2-Substituted Dienes in Diels-Alder Reactions
| Diene Substituent (at C2) | Dienophile Substituent | Major Regioisomer | Rationale | Reference |
| Electron-Donating (e.g., -CH₃) | Electron-Withdrawing (e.g., -CHO) | "Para" (1,4-disubstituted) | Alignment of most nucleophilic (C1 of diene) and electrophilic (Cβ of dienophile) carbons. | masterorganicchemistry.com |
| Electron-Donating (e.g., -OCH₃) | Electron-Withdrawing (e.g., -CN) | "Para" (1,4-disubstituted) | FMO theory: interaction of largest HOMO coefficient of diene with largest LUMO coefficient of dienophile. | chemtube3d.com |
When a cyclic diene or a dienophile with unsaturated substituents is used in a Diels-Alder reaction, two diastereomeric products, designated as endo and exo, can be formed. chemistrysteps.comlibretexts.org The endo product is generally favored under kinetic control, a principle known as the Alder Endo Rule. masterorganicchemistry.comaklectures.com This preference is often attributed to secondary orbital interactions between the π-system of the substituent on the dienophile and the developing π-bond in the transition state. masterorganicchemistry.com
However, recent studies have challenged the universality of the endo-selectivity, showing that the simplest Diels-Alder reactions may exhibit kinetic endo:exo ratios close to 1:1. nih.gov The stereochemical outcome can be influenced by steric and electronic effects within the transition state. nih.govresearchgate.net The exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance. masterorganicchemistry.com Therefore, reactions carried out under thermodynamic control (higher temperatures, longer reaction times) may favor the formation of the exo adduct. masterorganicchemistry.com
In the context of intramolecular Diels-Alder reactions of decatriene systems, the terms cis and trans are often used to describe the fusion of the newly formed ring, which corresponds to endo and exo transition states, respectively. nih.gov High cis (endo) diastereoselectivity is often observed in thermally promoted IMDA reactions of certain decatrienoates. nih.gov
Lewis acids are frequently employed to catalyze Diels-Alder reactions, leading to increased reaction rates and often enhanced selectivity. mdpi.comias.ac.in The catalyst coordinates to the dienophile, typically to a heteroatom of an electron-withdrawing group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. mdpi.comd-nb.info This reduction in the HOMO-LUMO energy gap between the diene and dienophile accelerates the reaction. mdpi.com
Recent computational studies have provided a more nuanced understanding of Lewis acid catalysis. nih.govwikipedia.org While the lowering of the dienophile's LUMO is a factor, it is also proposed that Lewis acids accelerate the reaction by reducing the Pauli repulsion between the π-electron systems of the diene and dienophile. nih.govnih.gov This is achieved by polarizing the dienophile's π-system away from the reacting double bond. nih.govwikipedia.org
Lewis acid catalysis can also significantly influence the stereoselectivity of Diels-Alder reactions. masterorganicchemistry.comrsc.org For instance, the use of Et₂AlCl has been shown to improve the cis (endo) selectivity in the IMDA reactions of ethylene-tethered hexadienyl acrylates. nih.gov The choice of Lewis acid can dramatically alter the endo/exo selectivity, with bulkier Lewis acids sometimes favoring the exo product due to steric interactions in the endo transition state. rsc.org
Table 3: Effect of Lewis Acids on Diels-Alder Reactions
| Lewis Acid | Effect on Reaction Rate | Effect on Selectivity | Proposed Mechanism of Action | Reference |
| AlCl₃, BF₃, SnCl₄ | Increased | Enhanced endo and regioselectivity | Lowers dienophile LUMO, reduces Pauli repulsion | mdpi.comias.ac.innih.gov |
| Et₂AlCl | Increased | Improved cis (endo) selectivity in IMDA | Coordination to dienophile | nih.gov |
| B(C₆F₅)₃ | Increased | Favors exo product in some cases | Interplay of strain and interaction energies | rsc.org |
| Ca(OTf)₂ | Increased | High yields of adducts | Activation of the dienophile | ias.ac.in |
Computational chemistry has become an invaluable tool for understanding the mechanisms and selectivities of Diels-Alder reactions. rsc.orgrsc.orgnccr-must.ch Density Functional Theory (DFT) calculations are widely used to model transition states and predict reaction outcomes. rsc.orgacs.orgresearchgate.net These studies can provide insights into the geometries of transition states, activation energies, and the electronic factors that govern reactivity and selectivity. mdpi.comnih.gov
Theoretical investigations have been crucial in refining our understanding of various aspects of the Diels-Alder reaction. For example, computational studies have been used to:
Corroborate experimental findings in IMDA reactions of decatrienes, with DFT calculations of product distributions being in good agreement with experimental results. researchgate.netrsc.orgnih.gov
Explain the regioselectivity based on Frontier Molecular Orbital (FMO) theory and analysis of local electrophilicity and nucleophilicity. masterorganicchemistry.commdpi.com
Challenge the traditional view of innate endo-selectivity by showing that for simple systems, the kinetic preference for the endo product is minimal. nih.gov
Elucidate the complex role of Lewis acids in catalysis, moving beyond the simple FMO model to include concepts like the reduction of Pauli repulsion. nih.govnih.gov
Investigate the potential for stepwise mechanisms in polar Diels-Alder reactions, particularly with highly reactive dienes or in the presence of certain catalysts. mdpi.comacs.org
These computational approaches allow for a detailed analysis of the factors controlling the reaction, such as steric effects, orbital interactions, and the influence of catalysts, providing a deeper understanding of the reactivity of dienes like this compound and its analogues. rsc.orgacs.orgrsc.org
Diels-Alder (DA) Reactions of Conjugated Dienes
Addition Reactions to Conjugated Diene Systems
The conjugated nature of the double bonds in 1,3-dienes influences the outcome of addition reactions, leading to characteristic product distributions.
The electrophilic addition of reagents like hydrogen halides (HX) to a conjugated diene typically yields a mixture of two products: the 1,2-adduct and the 1,4-adduct. libretexts.orgmasterorganicchemistry.com The reaction proceeds through the formation of a resonance-stabilized allylic carbocation intermediate. masterorganicchemistry.com
The ratio of these products is often dependent on the reaction temperature, a phenomenon known as kinetic versus thermodynamic control. libretexts.orgfiveable.me
Kinetic Control: At lower temperatures, the reaction is irreversible, and the product distribution is determined by the relative rates of formation. masterorganicchemistry.com The 1,2-adduct is often the major product under these conditions as it is formed faster due to a lower activation energy. libretexts.orgopenstax.org This is often attributed to the proximity of the nucleophile to the carbon atom bearing the most positive charge in the allylic carbocation intermediate (the proximity effect).
Thermodynamic Control: At higher temperatures, the addition becomes reversible, allowing the products to equilibrate. masterorganicchemistry.com The more stable product, which is often the 1,4-adduct due to a more substituted (and thus more stable) double bond, becomes the major component of the product mixture. libretexts.orgopenstax.org
| Temperature (°C) | 1,2-Adduct (%) | 1,4-Adduct (%) | Control |
|---|---|---|---|
| 0 | 71 | 29 | Kinetic |
| 40 | 15 | 85 | Thermodynamic |
Similar to electrophilic additions, radical additions to conjugated dienes can also result in both 1,2- and 1,4-addition products. The reaction is initiated by the addition of a radical to one of the terminal carbons of the diene system, forming a resonance-stabilized allylic radical. This intermediate can then react further at either the C2 or C4 position. The regioselectivity of the initial attack and the final product ratio can be influenced by the nature of the adding radical and the substitution pattern of the diene.
Hydrofunctionalization involves the addition of a hydrogen atom and a functional group across a double bond. nih.gov For conjugated dienes, this can be a powerful tool for creating valuable allylic compounds. chinesechemsoc.org
Hydroarylation , the addition of an aromatic C-H bond across a C-C multiple bond, is a notable example. chinesechemsoc.orgacs.org Transition metal catalysis is often employed to achieve high regio- and enantioselectivity. chinesechemsoc.org For example, nickel-catalyzed hydroarylation of aliphatic 1,3-dienes with indoles has been shown to produce chiral indole (B1671886) derivatives with high selectivity. chinesechemsoc.org Iridium complexes have also been used to catalyze the hydroarylation of conjugated dienes with arenes containing an acidic N-H bond. acs.org Metal-free approaches have also been developed, such as the use of tris(pentafluorophenyl)borane (B72294) as a catalyst for the hydroarylation of 1,3-dienes with anilines. acs.orgfigshare.com Recent studies have demonstrated regiodivergent outcomes in the hydroarylation and trifluoromethylarylation of 1,3-dienes using anilines, where the reaction conditions dictate whether 1,2- or 1,4-addition is favored. csic.es
| Catalyst System | Diene Type | Arene | Key Features | Reference |
|---|---|---|---|---|
| Nickel/Chiral Ligand | Aliphatic and Aromatic | Indoles | Highly regio- and enantioselective 3,4-hydroarylation. | chinesechemsoc.org |
| [Ir(OH)(cod)]₂ | Aromatic and Aliphatic | Benzamides | High regioselectivity via a π-allyliridium(III) intermediate. | acs.org |
| B(C₆F₅)₃ | Various | Anilines | Metal-free, highly regioselective for sterically hindered anilines. | acs.orgfigshare.com |
| Cobalt/Photoredox | Various | Phenols | Selective hydroetherification and sequential hydroetherification/hydroarylation. | rsc.org |
Polymerization and Oligomerization Studies of 1,3-Dienes
Substituted 1,3-dienes, including analogues of this compound, are important monomers for the synthesis of synthetic rubbers and other polymeric materials. mdpi.com The polymerization can proceed through various mechanisms, including cationic, anionic, and radical pathways, with the microstructure of the resulting polymer (e.g., 1,4- vs. 1,2-addition) being highly dependent on the reaction conditions and the catalyst or initiator used. googleapis.com
Cationic Polymerization: The cationic polymerization of 1,3-dienes, often initiated by Lewis acids like AlCl₃ or TiCl₄, is complex and can be accompanied by side reactions such as cross-linking, cyclization, and double bond isomerization, leading to a loss of unsaturation in the final polymer. rsc.orgrsc.orgacs.orgacs.org The structure of the diene isomer (cis vs. trans) can significantly influence the polymerization behavior, with the cis isomer sometimes favoring cross-linking reactions. acs.org Studies on the cationic polymerization of isoprene (B109036) have shown that the main chain-breaking process can be chain transfer to the initiator. rsc.orgrsc.org
Anionic Polymerization: Anionic polymerization, often initiated by organolithium compounds, can offer better control over the polymer's molecular weight and microstructure, leading to "living" polymers. googleapis.com The choice of solvent is crucial; for example, polymerization of some butadiene derivatives in nonpolar solvents like cyclohexane (B81311) can lead to predominantly 1,4-addition, while polar solvents like THF can favor 1,2- or 3,4-addition. researchgate.netrsc.org Anionic polymerization of specifically designed 2,4-disubstituted butadienes has been used to create sequence-regulated polyacetylenes through nearly 100% 1,4-addition. nih.gov
Free-Radical Polymerization Behavior of Diene Monomers
Free-radical polymerization of conjugated dienes like this compound analogues can proceed through several addition pathways, including 1,2-, 3,4-, and 1,4-addition, leading to polymers with different microstructures. google.comacs.org The specific pathway is influenced by factors such as the monomer structure, reaction temperature, and the initiator used. For instance, in the free-radical copolymerization of alkyl-substituted 1,3-butadienes with sulfur dioxide, a highly alternating and 1,4-regiospecific repeating structure is observed. rsc.org
The propagation rate constants (kp) for the radical polymerization of various diene compounds have been determined using electron spin resonance (ESR) spectroscopy. acs.org These studies reveal delocalized allyl-type radicals as the propagating species. acs.org The differences in kp values among various dienes are attributed to steric hindrance between the propagating radical and the monomer, as well as resonance stabilization effects from substituents like methyl groups. acs.org
Table 1: Propagation Rate Constants for Radical Polymerization of Various Diene Monomers Source: acs.org
| Diene Monomer | Propagation Rate Constant (kp) (M-1s-1) |
| 1,3-Butadiene | 150 ± 40 |
| Isoprene | 125 ± 30 |
| 2-Methyl-1,3-pentadiene | 35 ± 10 |
| 1,3-Hexadiene | 20 ± 10 |
| 2,4-Hexadiene | 16 ± 12 |
Stereospecific Polymerization of 1,3-Dienes (e.g., cis-1,4, syndiotactic 1,2, syndiotactic 3,4)
The stereospecific polymerization of 1,3-dienes allows for the synthesis of polymers with highly controlled microstructures, which in turn dictates their physical properties. researchgate.netippi.ac.ir Various catalytic systems based on transition metals and lanthanides are employed to achieve this control. researchgate.netmdpi.com
Cis-1,4 Polymerization: Catalysts based on neodymium, for example, are known to produce polymers with a high cis-1,4 content. researchgate.netrsc.org Synthetic cis-1,4-polyisoprene, with a cis content greater than 95%, closely resembles natural rubber in its properties. researchgate.net
Syndiotactic 1,2 Polymerization: This type of polymerization can be achieved using various catalysts. For instance, iron-based catalysts in combination with certain ligands can produce syndiotactic 1,2-polybutadiene. jlu.edu.cn Similarly, cobalt complexes have also been shown to yield highly syndiotactic 1,2-polybutadiene. mdpi.com
Syndiotactic 3,4 Polymerization: Iron-based catalysts have been successfully used to synthesize syndiotactic 3,4-polyisoprene. researchgate.netjlu.edu.cn Copper-based catalysts have also been reported to produce highly crystalline syndiotactic 3,4-polyisoprene. mdpi.comnih.gov
The choice of catalyst and reaction conditions plays a crucial role in determining the resulting polymer's stereochemistry. ippi.ac.ir
Table 2: Examples of Stereospecific Polymerization of 1,3-Dienes Source: researchgate.netmdpi.comrsc.orgjlu.edu.cnmdpi.comnih.gov
| Polymer Microstructure | Monomer | Catalyst System Example |
| High cis-1,4 | Isoprene, β-Myrcene | Neodymium-based catalysts |
| Syndiotactic 1,2 | 1,3-Butadiene | Iron-based or Cobalt-based catalysts |
| Syndiotactic 3,4 | Isoprene | Iron-based or Copper-based catalysts |
Catalytic Systems for Diene Polymerization (e.g., Copper-based, Iron-based)
In recent years, there has been a significant focus on developing more sustainable and environmentally friendly catalytic systems for diene polymerization. rsc.org Iron and copper-based catalysts have emerged as promising alternatives to more traditional systems based on metals like cobalt and nickel. rsc.orgmdpi.comnih.gov
Iron-based Catalysts: Iron complexes, particularly those with pyridyl-imino ligands, have been shown to be effective in the polymerization of dienes like β-myrcene. rsc.org These catalysts can produce polymers with unique microstructures, such as a predominantly alternating cis-1,4-alt-3,4 structure. rsc.org Iron-based systems are also capable of producing syndiotactic 3,4-polyisoprene and syndiotactic 1,2-poly(3-methyl-1,3-pentadiene). researchgate.net
Copper-based Catalysts: Copper-based systems, such as those combining dichloro(2,2′-bipyridine)copper with methylaluminoxane (B55162) (MAO), have been reported for the first time in the stereospecific polymerization of 1,3-dienes. mdpi.comnih.govdntb.gov.ua These catalysts have demonstrated the ability to produce a variety of stereoregular polymers, including: mdpi.comnih.gov
Predominantly syndiotactic 1,2-polybutadiene
Crystalline syndiotactic 3,4-polyisoprene
Crystalline syndiotactic 1,2-poly(3-methyl-1,3-pentadiene)
Crystalline cis-1,4-poly(2,3-dimethyl-1,3-butadiene)
The behavior of these copper-based catalysts is often similar to their iron-based analogues, making them an area of considerable research interest due to copper's high availability and low toxicity. mdpi.comnih.gov
Derivatization and Functional Group Transformations
The conjugated diene functionality in this compound analogues serves as a handle for a wide array of chemical transformations, allowing for the introduction of various functional groups.
Reactions of this compound with Organoboron Reagents for Further Functionalization
The reaction of 1,3-dienes with organoboron reagents is a powerful method for the synthesis of functionalized molecules. wiley.com Transition metal-catalyzed hydroboration of 1,3-dienes can produce valuable organoboron intermediates that are readily transformed into other functional groups like alcohols. wiley.com
Copper-catalyzed 1,2-hydroboration of 1,3-dienes has been achieved with high chemo-, regio-, and enantioselectivity using a chiral phosphanamine ligand. wiley.com Furthermore, a nickel-catalyzed hydroarylation of 1,3-dienes with organoboron compounds provides a highly selective route to allylarenes. dicp.ac.cn
Boron-substituted 1,3-dienes themselves are versatile reagents in multicomponent reactions. beilstein-journals.org For example, 1-boron-substituted 1,3-dienes can undergo tandem [4+2] cycloaddition/allylboration sequences. beilstein-journals.org They react with dienophiles to form cycloadducts containing an allylboronate functionality, which can then react with aldehydes to produce homoallylic alcohols with high diastereoselectivity. beilstein-journals.org
Base-Induced Sulfoxide-Sulfenate Rearrangement of Sulfinyl Dienes
The base-induced nih.govnih.gov-sigmatropic rearrangement of 2-sulfinyl dienes provides a regio- and stereoselective pathway to enantioenriched dienyl diols. nih.govacs.orgacs.orgcsic.esresearchgate.net This reaction proceeds through the deprotonation of the 2-sulfinyl diene at the allylic position to form a bis-allylic sulfoxide (B87167) anion intermediate. nih.govacs.org Subsequent protonation and sulfoxide-sulfenate rearrangement yield the dienyl diol. nih.govacs.org
The presence of a terminal allylic alcohol in the starting 2-sulfinyl diene has been found to be crucial for achieving high regioselectivity and enantioselectivity in this rearrangement. nih.govacs.org
Carbofunctionalization Reactions of Dienes
Carbofunctionalization of dienes involves the addition of a carbon-based functional group across the double bonds. This can be achieved through various catalytic methods.
A photoinduced palladium-catalyzed 1,2-carbofunctionalization of conjugated dienes has been developed for the synthesis of allylic amines, as well as for oxyalkylation and dialkylation products. nih.govacs.org This multicomponent reaction is highly regio- and stereoselective and proceeds under mild conditions without the need for external photosensitizers or oxidants. nih.govacs.org The proposed mechanism involves a π-allyl palladium radical-polar crossover pathway. nih.gov
Another approach involves an I(I)/I(III) catalysis cycle for the direct carbofunctionalization of 2-phenethyl-substituted 1,3-dienes to access 8-membered carbocycles. wiley.com This method allows for the synthesis of densely functionalized, fluorinated benzocyclooctenes and is compatible with a range of external nucleophiles, enabling the formation of allylic C-O, C-N, and C-C bonds. wiley.com
Rearrangement of Diene Isomers
The study of the rearrangement of diene isomers is crucial for understanding their stability and reactivity, as well as for developing stereoselective synthetic methods. While specific research on the rearrangement of this compound isomers is not extensively documented in publicly available literature, the general principles governing the isomerization of analogous conjugated dienes can be discussed. These rearrangements are typically driven by the thermodynamic stability of the resulting isomer and can be induced by thermal, acid-catalyzed, or metal-catalyzed conditions.
The primary types of rearrangements observed in conjugated dienes include sigmatropic shifts, and cis-trans or positional isomerization, often facilitated by a catalyst.
Sigmatropic Rearrangements
Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded atom or group migrates across a π-electron system. google.comhcpgcollege.edu.in In the context of dienes, mdpi.comresearchgate.net-hydride shifts are a common thermal process. stereoelectronics.org For a substituted decadienyl system, a mdpi.comresearchgate.net-hydride shift could lead to the formation of a different constitutional isomer. These reactions are governed by the principles of orbital symmetry, with thermal mdpi.comresearchgate.net-hydride shifts proceeding suprafacially. stereoelectronics.org
Another relevant sigmatropic rearrangement is the Cope rearrangement, a google.comgoogle.com-sigmatropic shift that occurs in 1,5-dienes. hcpgcollege.edu.in While this compound is a 1,3-diene, the potential for Cope rearrangement exists in isomeric forms or during synthetic sequences that might generate a 1,5-diene intermediate.
Acid-Catalyzed Rearrangements
The presence of an acid catalyst can facilitate the isomerization of dienes. The mechanism typically involves the protonation of one of the double bonds to form a resonance-stabilized allylic carbocation. mdpi.com Deprotonation from a different position can then lead to a mixture of positional and geometric isomers. For this compound, protonation could lead to a tertiary allylic carbocation, which is relatively stable. Subsequent loss of a proton could regenerate the starting diene or lead to the formation of other isomers, with the product distribution often reflecting the thermodynamic stability of the resulting dienes. For instance, acid-mediated rearrangements of alkylallenes are known to proceed through carbocation intermediates to yield the more stable conjugated 1,3-dienes. encyclopedia.pub
Metal-Catalyzed Isomerizations
Various transition metals, including palladium, rhodium, and cobalt, are known to catalyze the isomerization of olefins, including dienes. researchgate.netorganic-chemistry.org These reactions can be highly efficient and stereoselective. For example, ruthenium hydrides have been shown to promote the positional isomerization of 1,3-dienes to more highly substituted, and thus more stable, 1,3-dienes in a stereoconvergent manner. organic-chemistry.org Similarly, cobalt complexes can catalyze the multipositional isomerization of conjugated dienes to afford the (E,E)-isomers with high yields and stereoselectivity. organic-chemistry.org
A patent describes a process for the radical isomerization of Z,Z- or Z,E-aliphatic conjugated dienes to their E,E-isomers in the presence of urea. This method is applicable to a range of C6-C20 dienes, including various decadienes. google.com The process is driven by the fact that the E,E-isomer more readily forms an inclusion complex with urea, thus shifting the equilibrium towards the most stable isomer. google.com
The following table summarizes general conditions for the rearrangement of diene isomers based on analogous systems, as specific data for this compound is not available.
Table 1: General Conditions for Rearrangement of Diene Isomers
| Rearrangement Type | Catalyst/Conditions | Substrate Type | Product(s) | Reference(s) |
|---|---|---|---|---|
| Sigmatropic | Thermal | 1,5-dienes | Isomeric 1,5-dienes | hcpgcollege.edu.in |
| Sigmatropic | Thermal | Substituted 1,3-dienes | Positional isomers via mdpi.comresearchgate.net-H shift | stereoelectronics.org |
| Acid-Catalyzed | Protic or Lewis Acids | Alkylallenes | Conjugated 1,3-dienes | encyclopedia.pub |
| Metal-Catalyzed | Ruthenium Hydrides | 1,3-dienes | More substituted 1,3-dienes | organic-chemistry.org |
| Metal-Catalyzed | Cobalt Complexes | Conjugated dienes | (E,E)-isomers | organic-chemistry.org |
Computational and Spectroscopic Investigations in the Context of 2 Methyldeca 1,3 Diene
Advanced Spectroscopic Methods for Structural Elucidation of Diene Systems
Advanced spectroscopic techniques are indispensable for the detailed structural analysis of diene systems such as 2-Methyldeca-1,3-diene. These methods provide critical information on the connectivity, configuration, conformation, and electronic nature of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR) for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules, including conjugated dienes like this compound. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon skeleton and the chemical environment of the hydrogen atoms, which is crucial for conformational and configurational analysis. mdpi.comuobasrah.edu.iq
¹H-NMR Spectroscopy:
In the ¹H-NMR spectrum of a conjugated diene, the chemical shifts of the vinyl protons are particularly informative. bdu.ac.in These protons typically resonate in the downfield region of the spectrum due to the deshielding effect of the π-electron system. bdu.ac.in The coupling constants (J-values) between adjacent vinyl protons are diagnostic of the double bond's configuration (cis or trans). For (E)-2-methyldeca-1,3-diene, specific proton signals have been reported. core.ac.uk
The conformation of the diene system, specifically the equilibrium between the s-trans and s-cis conformers, can also be investigated using NMR techniques. masterorganicchemistry.com The s-trans conformation is generally lower in energy and thus more populated. masterorganicchemistry.com Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine through-space interactions between protons, providing evidence for the predominant conformation in solution. mdpi.com For some dienes, the s-cis conformer is necessary for reactions like the Diels-Alder, and its presence can sometimes be inferred from reactivity studies. masterorganicchemistry.com
¹³C-NMR Spectroscopy:
Interactive Data Table: Representative NMR Data for Diene Systems
Below is a table summarizing typical ¹H and ¹³C NMR chemical shift ranges for key functional groups found in conjugated dienes.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Terminal =CH₂ | 4.5 - 5.5 | 110 - 125 |
| Internal =CH- | 5.5 - 6.5 | 120 - 140 |
| =C(R)- | - | 130 - 150 |
| Allylic -CH₂- | 1.8 - 2.3 | 20 - 40 |
| Alkyl -CH₃ | 0.8 - 1.2 | 10 - 20 |
| Alkyl -CH₂- | 1.2 - 1.6 | 20 - 35 |
Note: These are general ranges and can be influenced by specific molecular structures and solvent effects.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net They are particularly useful for identifying functional groups and providing insights into the molecular structure and bonding of conjugated dienes. acs.org
Infrared (IR) Spectroscopy:
The IR spectrum of a conjugated diene like this compound is characterized by several key absorption bands. The C=C stretching vibrations of the conjugated system typically appear in the region of 1600-1650 cm⁻¹. The presence of two bands in this region can sometimes indicate the presence of both s-cis and s-trans conformers. The =C-H stretching vibrations are observed above 3000 cm⁻¹, while the =C-H out-of-plane bending vibrations, which can be diagnostic of the substitution pattern on the double bonds, appear in the 700-1000 cm⁻¹ region. The C-H stretching and bending vibrations of the aliphatic decyl chain will also be present in the spectrum.
Raman Spectroscopy:
Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds, making it an excellent tool for studying the C=C bonds in conjugated systems. The symmetric C=C stretching vibration of a conjugated diene gives rise to a strong and characteristic band in the Raman spectrum, typically around 1600-1640 cm⁻¹. acs.org The intensity of this band is enhanced due to the high polarizability of the conjugated π-system. acs.org The position and shape of this band can be influenced by the conformation of the diene. acs.org
Interactive Data Table: Characteristic Vibrational Frequencies for Conjugated Dienes
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
| =C-H Stretch | 3010-3095 | 3010-3095 | Medium |
| C=C Stretch (conjugated) | 1600-1650 | 1600-1650 | Medium (IR), Strong (Raman) |
| =C-H Out-of-plane Bend | 700-1000 | Weak | Strong |
| C-H Stretch (alkyl) | 2850-2960 | 2850-2960 | Strong |
| C-H Bend (alkyl) | 1375-1465 | 1375-1465 | Medium |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. savemyexams.com It also provides valuable structural information through the analysis of fragmentation patterns. savemyexams.comlibretexts.org
For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₁₁H₂₀). csic.es
The fragmentation of the molecular ion provides clues about the molecule's structure. In conjugated dienes, fragmentation often involves cleavage of the bonds allylic to the double bond system, as this leads to the formation of resonance-stabilized carbocations. chadsprep.com For this compound, one would expect to see fragmentation patterns arising from the loss of alkyl radicals from the decyl chain. The fragmentation of similar decadiene derivatives has been studied, providing a basis for interpreting the mass spectrum of this compound. researchgate.net
X-ray Diffraction for Solid-State Structure Determination of Diene Derivatives
X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net While obtaining a suitable single crystal of a liquid compound like this compound can be challenging, the technique is invaluable for studying crystalline derivatives of dienes. beilstein-journals.org
X-ray crystallographic studies on related diene systems have provided precise information on bond lengths, bond angles, and torsional angles. diva-portal.orgtandfonline.com This data reveals the preferred conformation of the diene in the solid state, which is often the low-energy s-trans conformation. beilstein-journals.org In some cases, intermolecular interactions, such as hydrogen bonding in substituted dienes, can influence the observed conformation. beilstein-journals.org The structural parameters obtained from X-ray diffraction can be used to benchmark and validate computational models. diva-portal.org
Theoretical and Quantum Chemical Investigations
Theoretical and quantum chemical methods are powerful tools for understanding the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. These computational approaches complement experimental studies and can provide insights that are difficult or impossible to obtain through experimentation alone.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a widely used computational method in chemistry due to its favorable balance of accuracy and computational cost. doi.org It is particularly well-suited for studying the electronic structure and reactivity of conjugated systems like dienes. acs.orgfigshare.com
Electronic Structure:
DFT calculations can be used to determine the optimized geometry of this compound, including bond lengths, bond angles, and dihedral angles. These calculations can also predict the relative energies of different conformers, such as the s-cis and s-trans forms, providing insight into the conformational preferences of the molecule. masterorganicchemistry.com Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and reactivity of the diene. nih.gov The energy and spatial distribution of these frontier orbitals dictate how the molecule will interact with other reagents. nih.gov
Reactivity Prediction:
DFT calculations are extensively used to model chemical reactions involving dienes, such as cycloadditions. acs.orgacs.orgresearchgate.netresearchgate.net By calculating the energies of reactants, transition states, and products, DFT can predict reaction barriers (activation energies) and reaction energies, which are key indicators of reaction feasibility and selectivity. researchgate.netpku.edu.cn For example, DFT could be used to model the Diels-Alder reaction of this compound with a dienophile, predicting the stereochemical and regiochemical outcome of the reaction. chemrxiv.orgsci-hub.se Such calculations can elucidate the factors that control reactivity, such as steric hindrance and electronic effects. rsc.org
Interactive Data Table: Key Parameters from DFT Calculations on Diene Systems
| Calculated Parameter | Significance | Typical Application for this compound |
| Optimized Geometry | Provides bond lengths, angles, and dihedrals. | Predict the most stable 3D structure. |
| Relative Conformer Energies | Determines the energy difference between s-cis and s-trans. | Predict the dominant conformation at a given temperature. |
| HOMO/LUMO Energies | Indicates electron-donating/accepting ability. | Predict reactivity in pericyclic reactions. |
| Reaction and Activation Energies | Predicts the feasibility and rate of a reaction. | Model its participation in Diels-Alder reactions. |
| Calculated NMR Chemical Shifts | Aids in the assignment of experimental spectra. | Correlate calculated shifts with experimental data for structural confirmation. unibas.it |
| Calculated Vibrational Frequencies | Helps in the assignment of IR and Raman spectra. | Compare calculated frequencies with experimental spectra to validate the structure. |
Molecular Electron Density Theory (MEDT) for Detailed Reaction Mechanism Analysis
Molecular Electron Density Theory (MEDT) provides a powerful framework for analyzing the mechanisms of chemical reactions, focusing on the changes in electron density rather than molecular orbitals. mdpi.com This theory posits that the energetic cost associated with the reorganization of molecular electron density dictates chemical reactivity. mdpi.com When applied to the reactions of dienes like this compound, MEDT allows for a detailed understanding of reactivity and selectivity.
A key aspect of MEDT is the use of conceptual DFT-based reactivity indices, such as electrophilicity (ω) and nucleophilicity (N), to characterize the reactivity of molecules. mdpi.comnih.gov For a potential Diels-Alder reaction involving this compound, these indices would be calculated for both the diene and the reacting dienophile. The methyl group at the C2 position acts as an electron-releasing group, which would be expected to increase the nucleophilicity (N index) of the diene framework compared to an unsubstituted diene like 1,3-butadiene (B125203). nih.gov
The interaction between the diene and a dienophile can be classified based on their electronic character. In polar Diels-Alder (P-DA) reactions, a significant Global Electron Density Transfer (GEDT) occurs at the transition state (TS). mdpi.comluisrdomingo.com MEDT studies have shown a clear correlation between the acceleration of reaction rates and the increase in the polar character of the reaction. nih.gov For instance, in a reaction between the nucleophilic this compound and a strongly electrophilic dienophile, a high GEDT value at the TS would be anticipated. This electron density flow is responsible for the stabilization of the TS, leading to lower activation energies and high acceleration. nih.gov
Furthermore, MEDT analysis, particularly through Bonding Evolution Theory (BET) and the topological analysis of the Electron Localization Function (ELF), can elucidate the precise nature of bond formation. mdpi.com This can determine whether a reaction proceeds through a synchronous mechanism, where both new single bonds form simultaneously, or an asynchronous one, where one bond forms ahead of the other. researchgate.net For polar reactions involving unsymmetrical dienes, the mechanism can range from a one-step, two-stage process to a formal two-step mechanism involving a zwitterionic intermediate, a distinction that MEDT can clarify. nih.govluisrdomingo.com
Table 1: Illustrative DFT Reactivity Indices and GEDT for a Hypothetical Polar Diels-Alder Reaction
This table illustrates how conceptual DFT indices might be used to predict the nature of a reaction between this compound and a generic electrophilic dienophile. Higher N values indicate stronger nucleophiles, while higher ω values indicate stronger electrophiles. A significant GEDT at the transition state confirms a polar mechanism.
| Reactant | Electronic Classification | Nucleophilicity (N) Index (eV) | Electrophilicity (ω) Index (eV) | Global Electron Density Transfer (GEDT) at TS (e) |
|---|---|---|---|---|
| This compound | Strong Nucleophile | ~3.5 | ~1.0 | ~0.35 |
| Electrophilic Dienophile (e.g., Acrolein) | Strong Electrophile | ~2.1 | ~2.0 |
Potential Energy Surface (PES) Analysis of Diene Reactions
The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the potential energy of a system as a function of its atomic coordinates. mdpi.comd-nb.info For reactions involving this compound, mapping the PES provides a detailed depiction of the reaction pathway, from reactants to products. nih.gov This analysis involves locating and characterizing stationary points, which include local minima (reactants, intermediates, and products) and first-order saddle points, known as transition states (TS). d-nb.info
PES analysis distinguishes between different mechanistic pathways. researchgate.net A concerted reaction proceeds from reactants to products through a single transition state without any intermediates. nih.gov In contrast, a stepwise reaction involves the formation of one or more stable intermediates, each flanked by two transition states. researchgate.net Some reactions, particularly highly asynchronous ones, may be described as "dynamically stepwise" or "one-step, two-stage," where no formal intermediate exists on the PES, but a flat region along the reaction coordinate leads to a significant time gap between the formation of the two new bonds. nih.govresearchgate.net
For a Diels-Alder reaction of this compound, computational exploration of the PES would locate the transition states for all possible stereoisomeric and regioisomeric pathways. mdpi.com By comparing the activation energies of these competing pathways, chemists can predict the major product of the reaction. mdpi.com For example, the PES would reveal whether the endo or exo stereoisomer is favored by identifying which of the corresponding transition states (TS-endo or TS-exo) has lower energy.
Table 2: Hypothetical Energy Profile for a Diels-Alder Reaction of this compound
This table provides a hypothetical energy profile for a reaction, showing the relative energies of the key points on the Potential Energy Surface (PES). The activation energy is the difference between the transition state energy and the reactant energy.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants (Diene + Dienophile) | Starting materials | 0.0 |
| TS-endo | Transition state for endo product | +22.5 |
| TS-exo | Transition state for exo product | +24.8 |
| Endo Product | Kinetically favored cycloadduct | -35.0 |
| Exo Product | Thermodynamically disfavored cycloadduct | -33.0 |
Prediction of Stereoselectivity and Regioselectivity via Computational Modeling
Computational modeling is an indispensable tool for predicting the outcome of reactions where multiple products are possible, such as the Diels-Alder reactions of unsymmetrical dienes like this compound. jocse.orgchemrxiv.org The two key aspects of selectivity are regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed).
Regioselectivity: When this compound reacts with an unsymmetrical dienophile, two different regioisomers can be formed, often referred to as the 'para' and 'meta' adducts in analogy to substituted benzenes. thieme-connect.de Computational methods predict the dominant regioisomer by calculating the activation energies for the transition states leading to each product. mdpi.com The pathway with the lower activation barrier is kinetically favored and will yield the major product. nih.gov This energetic comparison provides a quantitative prediction of the product ratio. Models like the activation strain model can offer deeper insight by partitioning the activation energy into the energy required to distort the reactants into their transition-state geometries (strain energy) and the stabilizing interaction between the distorted fragments (interaction energy). d-nb.info
Stereoselectivity: Diels-Alder reactions are also subject to stereoselectivity, most commonly the preference for endo versus exo products. The endo product is often favored due to secondary orbital interactions, a stabilizing interaction between the p-orbitals of the dienophile's substituent and the p-orbitals of the diene's C2 and C3 atoms. researchgate.net However, steric repulsion can favor the exo product. Computational modeling directly addresses this by calculating the energies of the endo and exo transition states. researchgate.net The stereochemical outcome is predicted based on the energy difference between these competing transition states. For intramolecular Diels-Alder reactions, computational analysis of the various possible transition state conformations (e.g., chair vs. boat-like) is crucial for predicting the stereochemistry of the resulting fused ring system. mdpi.com
By combining these calculations, a comprehensive theoretical prediction of the major product from a reaction of this compound can be achieved, guiding synthetic efforts and providing a detailed rationale for the observed experimental outcomes.
Table 3: Example of Computational Prediction of Regioselectivity
This table shows how calculated activation energies are used to predict the major regioisomer in a reaction between an unsymmetrical diene and dienophile. The pathway with the lower activation energy is favored.
| Reaction Pathway | Product | Calculated Activation Energy (ΔE‡) (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Pathway A | 'Para' Regioisomer | 21.5 | Major Product |
| Pathway B | 'Meta' Regioisomer | 23.9 | Minor Product |
Future Directions and Emerging Research Avenues in 2 Methyldeca 1,3 Diene Chemistry
Development of Novel Catalytic Systems for Highly Selective Diene Synthesis and Transformation
The synthesis and functionalization of conjugated dienes like 2-Methyldeca-1,3-diene are critically dependent on the development of sophisticated catalytic systems. Modern research focuses on transition-metal catalysis to achieve high levels of selectivity and efficiency. nih.gov Catalysts based on palladium, nickel, iron, rhodium, and manganese are at the forefront of this endeavor, enabling transformations that were previously challenging. mdpi.comwiley.comacs.org
Palladium-catalyzed cross-coupling reactions, for instance, are a cornerstone for the stereoselective construction of 1,3-dienes. mdpi.com A notable strategy involves the palladium-catalyzed dienylation using readily available sulfolenes, which act as stable diene surrogates. This method allows for the regio- and stereoselective formation of both C=C bonds in a single, scalable operation. nih.gov Similarly, nickel-catalyzed reductive couplings have emerged as a powerful tool for creating highly substituted dienes from simple, non-stereodefined precursors like internal alkynes, offering high atom economy and enantioselectivity. wiley.com
Earth-abundant metals are also gaining prominence. Iron-catalyzed hydrofunctionalization reactions, such as hydroboration and hydrovinylation, provide chemo-, regio-, and stereoselective access to valuable allylboronates and skipped dienes. wiley.comorganic-chemistry.org Manganese-catalyzed C-H activation has also been shown to produce linear 1,3-dienes with high stereoselectivity and complete regioselectivity, diverging from previously established reactivity patterns. acs.org These systems offer cost-effective and environmentally benign alternatives to precious metal catalysts.
The transformation of dienes is equally important. For example, photo- and cobalt-catalyzed systems have been developed for the divergent hydroetherification and hydroarylation of 1,3-dienes, yielding allyl aryl ethers and chroman derivatives with excellent selectivity. rsc.org The ongoing challenge is to tailor these catalytic systems for specific substrates like this compound, controlling the formation of specific isomers for applications in complex molecule synthesis.
Table 1: Selected Novel Catalytic Systems for Diene Synthesis
| Catalyst System | Reaction Type | Key Advantages |
|---|---|---|
| Palladium/Bisphosphine Ligand | Cross-coupling with Sulfolenes | High regio- and stereoselectivity; scalable; uses stable diene precursors. nih.gov |
| Nickel/Hemilabile Ligand | Reductive Coupling of Alkynes | High enantioselectivity; high atom economy; forms highly substituted dienes. wiley.com |
| Iron/Iminopyridine Ligand | 1,4-Hydroboration | Uses earth-abundant metal; high chemo-, regio-, and stereoselectivity. organic-chemistry.org |
| Manganese(I) Complex | C-H Dienylation of Arenes | Uses earth-abundant metal; total regioselectivity for linear dienes. acs.org |
Advancements in Sustainable Synthesis Methodologies for Diene Production
The chemical industry's shift towards green chemistry has spurred significant advancements in the sustainable production of dienes. mdpi.com A primary focus is the utilization of renewable feedstocks to replace petroleum-based starting materials. Lignocellulosic biomass, for example, can be processed to yield platform chemicals like 5-hydroxymethylfurfural (B1680220) (5-HMF), which can then be converted into diene precursors. tandfonline.com Photosynthetic microorganisms, such as cyanobacteria, are also being engineered to produce small conjugated dienes like isoprene (B109036) and butadiene directly from carbon dioxide, offering a potentially carbon-neutral route. diva-portal.org
Another key area of sustainable synthesis is the development of environmentally benign reaction conditions. This includes the use of greener solvents, such as ionic liquids or water, which can enhance reaction rates and simplify product isolation while minimizing volatile organic compound emissions. acs.org Methodologies that improve atom economy are also crucial. For instance, catalytic hydrofunctionalization reactions are inherently atom-economic, as they add all atoms of the reagent to the substrate. acs.org
Electrochemical methods present a promising sustainable alternative for diene functionalization. The electrocarboxylation of conjugated dienes using carbon dioxide as a C1 source is a particularly attractive route for producing valuable dicarboxylic acids, which are monomers for polymers like nylon. beilstein-journals.org This process can be highly energy-efficient and operates under mild conditions, reducing the environmental impact compared to traditional methods. beilstein-journals.org The development of these sustainable methodologies is vital for the large-scale, eco-friendly production of this compound and its derivatives. mdpi.com
Chemo-, Regio-, and Stereoselective Control in Increasingly Complex Molecular Systems
Achieving precise control over chemo-, regio-, and stereoselectivity is a central challenge in modern organic synthesis, particularly when dealing with the multiple reactive sites of a conjugated diene. nih.govchinesechemsoc.org The functionalization of this compound, for example, can lead to a variety of products depending on whether a reaction occurs at the 1,2- or 1,4-positions and the resulting geometry of the remaining double bond.
Transition-metal catalysis has provided powerful solutions to this problem. The choice of metal, ligand, and reaction conditions can steer a reaction towards a single desired isomer. rsc.org For instance, iron-catalyzed 1,4-hydroboration of 2-substituted dienes selectively yields products with an (E)-trisubstituted double bond. organic-chemistry.org In contrast, copper-catalyzed hydroboration of 1,3-enynes can be controlled to produce either (Z,Z)- or (Z,E)-2-boryl-1,3-dienes with excellent selectivity. acs.org
Ligand design plays a pivotal role in dictating selectivity. In the cobalt-catalyzed cross-coupling of alkynes and alkenes, the use of a PHOX ligand favors the formation of 1,4-dienes (ene-type coupling), while switching to a Xantphos ligand under identical conditions leads to trisubstituted alkenes (reductive coupling). rsc.org Similarly, palladium-catalyzed dienylation of propargylic esters can be directed to form 1,2,4-trisubstituted 1,3-dienes with excellent control over all three levels of selectivity, achieved by guiding the nucleophilic addition and subsequent β-hydride elimination steps. chinesechemsoc.org This level of control is essential for incorporating diene motifs into complex natural products and pharmaceuticals. mdpi.com
Table 2: Examples of Selective Catalytic Transformations of Dienes
| Catalytic System | Transformation | Selectivity Achieved |
|---|---|---|
| Pd(OAc)₂ / Ligand | Dienylation of Propargylic Esters | High Chemo-, Regio-, and Stereoselectivity for 1,2,4-trisubstituted 1,3-dienes. chinesechemsoc.org |
| Fe-Iminopyridine | 1,4-Hydroboration | High 1,4-regioselectivity and (E)-stereoselectivity. organic-chemistry.org |
| Cu-NHC | cis-Hydroboration of Enynes | Excellent Chemo-, Regio-, and Stereoselectivity for 2-boryl-1,3-dienes. acs.org |
| Co/Photoredox (PHOX ligand) | Coupling of Alkynes and Alkenes | High Regio- and Stereoselectivity for 1,4-dienes. rsc.org |
Exploration of New Reactivity Modes for this compound and its Analogues
While the Diels-Alder reaction is the classic transformation of conjugated dienes, researchers are continuously exploring novel reactivity modes to expand their synthetic utility. noaa.gov These emerging reactions provide access to molecular architectures that are difficult to obtain through traditional methods.
One area of intense research is the development of multicomponent reactions, where three or more reactants combine in a single operation to build molecular complexity rapidly. beilstein-journals.org For example, a one-pot reaction involving arenes, allenes, and a manganese catalyst can generate linear 1,3-dienes with high selectivity. acs.org Another innovative approach is the palladium-catalyzed oxidative cross-coupling of two different allenes, which constructs a chinesechemsoc.orgdendralene structure—a cross-conjugated system of two diene units—in a highly selective manner. acs.org This reaction creates a C(sp²)–C(sp²) bond without the need for pre-functionalized olefin partners. acs.org
Hydrofunctionalization and difunctionalization reactions are also expanding the reactivity landscape. These reactions introduce new functional groups across the diene system. Recent examples include the rhodium-catalyzed 1,4-carboamination and the highly selective hydroalkylation of 1,3-dienes. wiley.com The electrophilic addition of reagents like HBr to conjugated dienes can be controlled by temperature to favor either the 1,2-addition (kinetic) product or the more stable 1,4-addition (thermodynamic) product, a classic concept that continues to be exploited in complex syntheses. libretexts.orgmasterorganicchemistry.com Applying these new reactivity modes to this compound could unlock novel pathways to functionalized decane (B31447) derivatives with potential applications in materials science and medicinal chemistry.
Integration of Advanced Computational Modeling for Predictive Diene Chemistry
Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms and enabling the prediction of experimental outcomes. numberanalytics.com For diene chemistry, methods like Density Functional Theory (DFT) are routinely used to model complex reactions, such as the Diels-Alder cycloaddition. scholarlypublishingcollective.orgresearchgate.net
These computational models can calculate the thermodynamic and kinetic parameters of a reaction, including changes in Gibbs free energy, enthalpy, and activation energy. numberanalytics.comresearchgate.net This information helps researchers understand why a particular isomer is formed and under what conditions. For example, computational studies can elucidate the origins of stereoselectivity in intramolecular Diels-Alder reactions by analyzing the transition state structures, identifying key stabilizing or destabilizing interactions that favor one pathway over another. researchgate.net
Beyond analysis, computational modeling is increasingly used in a predictive capacity. By simulating different reaction pathways and conditions, chemists can identify the most promising strategies for achieving a desired outcome before ever stepping into the laboratory. numberanalytics.com This can significantly accelerate the discovery of new reactions and optimize conditions for the synthesis of complex molecules derived from dienes like this compound. chemtube3d.com Computational tools can model transition state geometries, analyze molecular orbitals to understand reactivity, and even help design new, more effective catalysts for selective diene transformations. numberanalytics.comrsc.org This synergy between computational prediction and experimental validation is a key driver for future innovations in the field. scholarlypublishingcollective.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
